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Compound of Interest

Compound Name: 1-Ethenylpiperidin-4-one

CAS No.: 125953-81-3

Cat. No.: B140997 Get Quote

Executive Summary & Pharmacophore Analysis
Vinyl piperidinones represent a privileged scaffold in medicinal chemistry, characterized by a

piperidin-4-one core functionalized with exocyclic double bonds (vinyl groups).[1] These

structures—most notably the 3,5-bis(benzylidene)-4-piperidinones (BBPs) and N-acryloyl-4-

piperidinones (NAPs)—act as potent Michael acceptors.[1]

Their biological activity is primarily driven by the electrophilic

-unsaturated ketone moiety, which allows for covalent modification of nucleophilic cysteine
residues on specific protein targets. This "covalent warhead" mechanism enables modulation of
critical signaling pathways involved in oncology, inflammation, and neurodegeneration.
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Class Structure Description Key Mechanism

Class A: 3,5-bis(benzylidene)

Exocyclic vinyl groups at

C3/C5 conjugated to the C4

ketone.[1][2]

Bivalent Michael acceptor;

cross-links proteins; mimics

Curcumin.

Class B: N-acryloyl

Vinyl group attached to the

piperidine Nitrogen via an

amide bond.

Monovalent Michael acceptor;

targets specific kinases (e.g.,

BTK, EGFR).[1]

Class C: 3-methylene
Single exocyclic vinyl group at

C3.

Lower steric hindrance; high

reactivity toward thiols.

Chemical Synthesis & Reactivity
To understand the biological potential, one must master the synthesis. The reactivity of the vinyl

group is tunable based on the substituents on the aromatic rings (for BBPs) or the nitrogen

atom.

Synthesis Protocol: Claisen-Schmidt Condensation
(Class A)
This protocol yields 3,5-bis(benzylidene)-4-piperidinones.[1]

Reagents:

4-Piperidinone hydrochloride (10 mmol)[1]

Substituted Benzaldehyde (22 mmol)[1]

Acetic acid (glacial)[1]

Dry HCl gas (or concentrated HCl)[1]

Step-by-Step Methodology:

Dissolution: Dissolve 4-piperidinone hydrochloride in 20 mL of glacial acetic acid in a round-

bottom flask.
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Addition: Add the substituted benzaldehyde (2.2 eq) to the solution.

Catalysis: Pass dry HCl gas through the solution for 20 minutes (or add 2 mL conc. HCl

dropwise) while stirring at room temperature. The mixture will typically change color

(yellow/orange) indicating enone formation.[1]

Precipitation: Stir for 3-5 hours. Pour the reaction mixture into ice-cold ether or water.

Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize

from ethanol/acetone.

Validation Check:

1H NMR: Look for the singlet (or doublet) olefinic proton signal around

7.6–7.8 ppm.[1] Absence of this peak indicates failed condensation.

IR Spectroscopy: Shift of carbonyl stretch to ~1660 cm⁻¹ (conjugated ketone) vs ~1710 cm⁻¹

(non-conjugated).[1]

Mechanism of Action: The Michael Addition
The biological "trigger" is the covalent attachment to thiols.
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Figure 1: Mechanism of Michael Addition.[1] The vinyl piperidinone acts as a soft electrophile,

targeting soft nucleophiles (thiols) on proteins.[1]

Biological Activities & Therapeutic Applications[1]
[2][3][4][5][6][7][8]
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Anticancer Activity (Cytotoxicity)
Vinyl piperidinones exhibit selective toxicity toward cancer cells (e.g., HCT116, MCF-7, Molt-4)

compared to normal fibroblasts.[1]

ROS Generation: The compounds deplete cellular glutathione (GSH) by direct alkylation.[1]

This drops the cell's antioxidant capacity, leading to a fatal accumulation of Reactive Oxygen

Species (ROS).[1]

Proteasome Inhibition: The electrophilic carbons attack the N-terminal threonine of the 20S

proteasome, blocking protein degradation and inducing apoptosis.

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (

), leading to cytochrome c release.[1]

Data Summary: Cytotoxicity (IC50 in

M)

Compound Substituent (R)
HCT116
(Colon)

MCF-7 (Breast) Mechanism

BBP-1

H
(Unsubstituted
)

2.5 4.1 ROS Induction

BBP-2 3,4,5-OMe 0.8 1.2 Tubulin binding

BBP-3 2-F 1.5 2.8
Proteasome

Inhibition

| Curcumin | (Reference) | 15.0 | 22.0 | Multiple |[1]

Anti-Inflammatory & Cytoprotection (Nrf2/NF-kB)
These compounds act as "pathway switches."[1]

Nrf2 Activation: Under normal conditions, Nrf2 is bound to Keap1. Vinyl piperidinones

alkylate Cys151 on Keap1, causing a conformational change that releases Nrf2. Nrf2
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translocates to the nucleus, activating antioxidant response elements (ARE).[1]

NF-kB Inhibition: They block IKK

phosphorylation (via cysteine modification), preventing NF-kB from entering the nucleus and
transcribing pro-inflammatory cytokines (IL-6, TNF

).[1]
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Figure 2: Dual Mechanism.[1] The drug simultaneously activates antioxidant defense (Nrf2) and

inhibits inflammation (NF-kB) via cysteine modification.[1]

Experimental Protocols
Cysteine Reactivity Assay (Mechanism Validation)
To confirm the compound acts as a Michael acceptor, you must measure its reaction rate with a

model thiol (Cysteamine or GSH).[1]

Protocol:

Preparation: Prepare a 100

M solution of the Vinyl Piperidinone in phosphate buffer (pH 7.4) containing 10% DMSO.[1]

Reaction: Add Cysteamine (10-fold excess, 1 mM).

Monitoring: Measure UV-Vis absorbance decrease at the

of the enone (typically 360–380 nm) over time (0–60 min). The loss of absorbance
corresponds to the disruption of the conjugated system upon thiol addition.

Calculation: Plot ln(Abs) vs. time to determine the pseudo-first-order rate constant (

).

Interpretation: A half-life (

) < 15 mins indicates high reactivity (potential for off-target toxicity).[1] A

of 30–120 mins represents "tunable" reactivity suitable for drug candidates.[1]

MTT Cytotoxicity Assay
Protocol:

Seeding: Seed cancer cells (e.g., HCT116) at

cells/well in 96-well plates. Incubate for 24h.
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Treatment: Treat with serial dilutions of the vinyl piperidinone (0.1 – 100

M). Include DMSO control.

Incubation: Incubate for 48h or 72h.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra05518j
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra05518j
https://www.benchchem.com/product/b140997#potential-biological-activity-of-vinyl-piperidinones
https://www.benchchem.com/product/b140997#potential-biological-activity-of-vinyl-piperidinones
https://www.benchchem.com/product/b140997#potential-biological-activity-of-vinyl-piperidinones
https://www.benchchem.com/product/b140997#potential-biological-activity-of-vinyl-piperidinones
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140997?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

